1'-(2-methylbenzoyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one
Description
1'-(2-Methylbenzoyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one is a spirocyclic compound featuring a benzofuran ring fused to a piperidine moiety. This structural motif is common in ligands targeting sigma receptors (σ1R and σ2R), which are implicated in neuropsychiatric disorders and cancer . Its molecular formula is C₁₉H₁₇NO₃ (calculated based on structural analogs in ), with a molecular weight of ~323.35 g/mol.
Properties
IUPAC Name |
1'-(2-methylbenzoyl)spiro[2-benzofuran-3,4'-piperidine]-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-14-6-2-3-7-15(14)18(22)21-12-10-20(11-13-21)17-9-5-4-8-16(17)19(23)24-20/h2-9H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AURTVZLIZWHGLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCC3(CC2)C4=CC=CC=C4C(=O)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(2-methylbenzoyl)-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one typically involves multiple steps, starting with the preparation of the benzofuran and piperidine precursors. One common method involves the use of Grignard reagents to form the benzofuran ring, followed by cyclization and dehydration sequences . The piperidine ring can be synthesized through hydrogenation, cyclization, and annulation reactions .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of nanocatalysts have been explored to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1’-(2-methylbenzoyl)-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using hypervalent iodine reagents to form benzofuran derivatives.
Reduction: Reduction reactions can be performed using metal catalysts to modify the piperidine ring.
Substitution: Substitution reactions, such as Suzuki–Miyaura cross-coupling, can be used to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include Grignard reagents, hypervalent iodine, and metal catalysts like palladium and nickel . Reaction conditions often involve refluxing in solvents like acetonitrile or using microwave irradiation to accelerate the process .
Major Products Formed
The major products formed from these reactions include various substituted benzofuran and piperidine derivatives, which can be further utilized in scientific research and industrial applications .
Scientific Research Applications
1’-(2-methylbenzoyl)-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1’-(2-methylbenzoyl)-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit bacterial cell division by targeting key functional proteins like FtsZ . Additionally, its anticancer activity is attributed to its ability to interfere with cellular processes such as mitosis .
Comparison with Similar Compounds
Key Observations :
- Methoxy or fluoropropyl substituents (e.g., WMS-1813 ) enhance σ1R affinity by forming hydrogen bonds or hydrophobic interactions .
- Stereochemistry : Enantiomers of spiro compounds like WMS-1813 show divergent potencies. The (S)-enantiomer exhibits 3-fold higher σ1R affinity and slower hepatic metabolism than the (R)-form, emphasizing the role of chirality .
Pharmacological and Metabolic Profiles
- Metabolic Stability : Fluorinated derivatives (e.g., WMS-1813) demonstrate prolonged metabolic stability due to reduced cytochrome P450-mediated oxidation . The target compound’s 2-methyl group may similarly hinder oxidative degradation compared to unsubstituted benzoyl analogs.
- Selectivity: The 3-methoxy-1'-benzyl analog achieves σ1R/σ2R selectivity ratios >17, whereas trifluoromethyl-benzimidazolyl derivatives (e.g., CHEMBL487359 ) show off-target activity at cannabinoid receptors (CB2R).
Biological Activity
1'-(2-methylbenzoyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological properties of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a spiro structure with a combination of a piperidine ring and a benzofuran moiety. The molecular formula for this compound is , with a molecular weight of approximately 305.36 g/mol.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) have been determined, showing effective inhibition at low concentrations.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it induces apoptosis in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The mechanism appears to involve the activation of caspase pathways and the downregulation of anti-apoptotic proteins.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12 |
| A549 | 15 |
Neuroprotective Effects
Research indicates that this compound may possess neuroprotective properties. In models of oxidative stress-induced neurotoxicity, the compound demonstrated the ability to reduce cell death and oxidative damage. This suggests potential applications in treating neurodegenerative diseases.
The biological activities of this compound are attributed to several mechanisms:
- Antimicrobial Action : Disruption of bacterial cell membranes and inhibition of essential enzymes.
- Anticancer Mechanism : Induction of apoptosis through mitochondrial pathways and modulation of signaling pathways involved in cell survival.
- Neuroprotection : Reduction of reactive oxygen species (ROS) and enhancement of antioxidant defenses.
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy assessed the compound's effectiveness against resistant bacterial strains, highlighting its potential as a lead compound for developing new antibiotics.
- Cancer Cell Line Study : Research published in Cancer Letters demonstrated that treatment with the compound led to significant tumor regression in xenograft models, supporting its further development as an anticancer agent.
- Neuroprotection in Animal Models : In a study featured in Neuroscience Letters, administration of the compound improved cognitive function in models of Alzheimer's disease by reducing amyloid-beta accumulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
